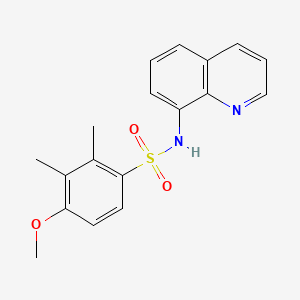![molecular formula C20H26N4O5 B13371331 2-(5-methyl-3-isoxazolyl)-N-[3-(4-morpholinyl)propyl]-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B13371331.png)
2-(5-methyl-3-isoxazolyl)-N-[3-(4-morpholinyl)propyl]-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-methyl-3-isoxazolyl)-N-[3-(4-morpholinyl)propyl]-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide is a complex organic compound with a unique structure that includes an isoxazole ring, a morpholine ring, and an epoxyisoindole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-3-isoxazolyl)-N-[3-(4-morpholinyl)propyl]-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide involves multiple steps, starting with the preparation of the isoxazole ring and the morpholine ring. The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne. The morpholine ring is typically prepared through the reaction of diethanolamine with a suitable alkylating agent.
The final step involves the coupling of the isoxazole and morpholine intermediates with the epoxyisoindole moiety under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an appropriate solvent, such as dichloromethane, at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as the development of efficient purification methods to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-methyl-3-isoxazolyl)-N-[3-(4-morpholinyl)propyl]-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and the use of catalysts or bases to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce alcohols or amines
Aplicaciones Científicas De Investigación
2-(5-methyl-3-isoxazolyl)-N-[3-(4-morpholinyl)propyl]-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may have potential as a biochemical probe or a tool for studying specific biological pathways and processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets or pathways involved in disease.
Industry: It may find applications in the development of new materials, catalysts, or other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(5-methyl-3-isoxazolyl)-N-[3-(4-morpholinyl)propyl]-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
3-(4,5-dihydro-3-isoxazolyl)-2-methyl-4-(methylsulfonyl)benzoic acid: This compound shares the isoxazole ring with the target compound but differs in other structural elements.
Benzoic acid, 3-(4,5-dihydro-3-isoxazolyl)-2-methyl-4-(methylsulfonyl)-: Another similar compound with an isoxazole ring and different substituents.
Uniqueness
The uniqueness of 2-(5-methyl-3-isoxazolyl)-N-[3-(4-morpholinyl)propyl]-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide lies in its combination of structural features, including the isoxazole ring, morpholine ring, and epoxyisoindole moiety. This unique structure allows it to interact with specific molecular targets and pathways, potentially leading to novel biological and chemical properties.
Propiedades
Fórmula molecular |
C20H26N4O5 |
|---|---|
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
(1R,7S)-3-(5-methyl-1,2-oxazol-3-yl)-N-(3-morpholin-4-ylpropyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide |
InChI |
InChI=1S/C20H26N4O5/c1-13-11-15(22-29-13)24-12-20-4-3-14(28-20)16(17(20)19(24)26)18(25)21-5-2-6-23-7-9-27-10-8-23/h3-4,11,14,16-17H,2,5-10,12H2,1H3,(H,21,25)/t14-,16?,17?,20-/m0/s1 |
Clave InChI |
GHZSPGZWEJTJBZ-HPPGRZHZSA-N |
SMILES isomérico |
CC1=CC(=NO1)N2C[C@]34C=C[C@H](O3)C(C4C2=O)C(=O)NCCCN5CCOCC5 |
SMILES canónico |
CC1=CC(=NO1)N2CC34C=CC(O3)C(C4C2=O)C(=O)NCCCN5CCOCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Benzylsulfanyl)methyl]-6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371250.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13371252.png)
![6-(1-Naphthylmethyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371256.png)
![9-(3-methylphenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one](/img/structure/B13371264.png)
![4-(2,5-dichlorophenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13371276.png)
![3-(1-Benzofuran-2-yl)-6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371280.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-propoxybenzamide](/img/structure/B13371284.png)
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B13371290.png)
![3-(3-Methyl-1-benzofuran-2-yl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371297.png)
![2-{4-[(4-Bromo-2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B13371303.png)

![2-(3-ethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B13371335.png)

![6-(2,4-Dimethoxyphenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371358.png)
